5,7-Dichloroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPQNDNLFIICBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652227 |

Source

|

| Record name | 5,7-Dichloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835903-13-4 |

Source

|

| Record name | 5,7-Dichloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-Dichloroquinolin-2(1H)-one

Introduction: The Significance of the Dichloroquinolinone Scaffold

The quinolin-2(1H)-one moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds. The introduction of chlorine atoms onto this scaffold can significantly modulate its physicochemical and biological properties, often enhancing its therapeutic potential. 5,7-Dichloroquinolin-2(1H)-one, in particular, is a valuable building block in medicinal chemistry, with its strategic dichlorination pattern offering opportunities for further functionalization and the development of novel drug candidates.

This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for its synthesis. We will explore two primary approaches: a linear synthesis commencing with a pre-dihalogenated aniline precursor and a late-stage dichlorination of the quinolin-2(1H)-one core.

Physicochemical and Spectroscopic Data Summary

A comprehensive understanding of the target molecule's properties is paramount for its successful synthesis, purification, and characterization. The following table summarizes the key physicochemical and spectroscopic data for this compound and its immediate precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (Predicted/Reported) |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 49-53 | ¹H NMR (CDCl₃): δ ~6.7-7.0 ppm (aromatic protons). ¹³C NMR (CDCl₃): Signals in the aromatic region. |

| Quinolin-2(1H)-one | C₉H₇NO | 145.16 | 151-154 | ¹H NMR (DMSO-d₆): δ ~6.4 (d), 7.2-7.6 (m), 7.8 (d), 11.7 (s, NH). IR (KBr): ~1660 cm⁻¹ (C=O). |

| This compound | C₉H₅Cl₂NO | 214.05 | Not readily available | ¹H NMR (Predicted): Signals for aromatic protons shifted downfield compared to quinolin-2(1H)-one, with specific coupling patterns reflecting the substitution. A singlet for the proton at C8 and doublets for protons at C3, C4 and C6. ¹³C NMR (Predicted): Signals corresponding to the dichlorinated aromatic ring and the pyridinone ring. MS (EI): m/z 213/215/217 (M⁺) isotopic pattern characteristic of two chlorine atoms. IR (KBr): Characteristic C=O stretch around 1660-1670 cm⁻¹. |

Proposed Synthetic Pathways

Two principal retrosynthetic strategies are presented for the synthesis of this compound. The choice between these pathways will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Pathway 1: Linear Synthesis via Conrad-Limpach Cyclization of 3,5-Dichloroaniline

This approach builds the quinolinone ring from a commercially available, appropriately substituted aniline. The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines, which can exist in tautomeric equilibrium with 4-quinolinones. A subsequent Knorr-type cyclization can lead to the desired 2-quinolinone.

Causality Behind Experimental Choices: The selection of 3,5-dichloroaniline as the starting material directly incorporates the required chlorine atoms at the desired positions relative to the amine, which will ultimately become the 5- and 7-positions of the quinolinone ring. The use of a β-ketoester, such as diethyl malonate, provides the three-carbon unit necessary to form the pyridinone ring. The high-temperature cyclization is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution on the electron-deficient dichlorinated ring.

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-8-hydroxyquinoline

A Note on Chemical Identity: This guide focuses on the physicochemical properties of 5,7-Dichloro-8-hydroxyquinoline (CAS No. 773-76-2). Initial inquiries for "5,7-Dichloroquinolin-2(1H)-one" yielded minimal specific data, suggesting it is a less common isomer. The vast body of scientific literature on dichloro-quinoline compounds with significant research and pharmaceutical interest points overwhelmingly to the 8-hydroxyquinoline isomer. This guide has therefore been developed to provide a comprehensive and data-rich resource on the more scientifically prevalent and well-characterized compound.

Introduction

5,7-Dichloro-8-hydroxyquinoline, also known as Chloroxine, is a halogenated derivative of 8-hydroxyquinoline. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The addition of chloro groups at the 5 and 7 positions, along with the hydroxyl group at the 8 position, imparts a unique set of physicochemical properties that govern its biological activity, formulation development, and analytical characterization. This technical guide provides an in-depth exploration of these properties, offering both established data and detailed experimental protocols for their determination. The intended audience includes researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior.

Core Physicochemical Properties

A summary of the key physicochemical properties of 5,7-Dichloro-8-hydroxyquinoline is presented below, followed by detailed discussions and experimental methodologies.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Cl₂NO | |

| Molecular Weight | 214.05 g/mol | |

| Appearance | Pale yellow to light brown crystalline solid/powder | [2] |

| Melting Point | 178-181 °C | [3] |

| Boiling Point | ~305.47 °C (rough estimate) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane, DMSO, benzene, acetone, ether, carbon disulfide, and concentrated sulfuric acid. | [2][3] |

| pKa (predicted) | 2.30 ± 0.30 | [3] |

| LogP (calculated) | 3.6 (XLogP3) | [4] |

| CAS Number | 773-76-2 |

Molecular Structure and Crystal Data

The molecular structure of 5,7-Dichloro-8-hydroxyquinoline is foundational to understanding its chemical behavior. The molecule is essentially planar, a characteristic that can facilitate stacking interactions.[5] X-ray crystallography has revealed that in the solid state, the hydroxyl group acts as a hydrogen-bond donor to the nitrogen atom of a neighboring molecule, forming a hydrogen-bonded dimer.[5]

Crystallographic Data:

-

Crystal System: Monoclinic[5]

-

Space Group: P2/c[5]

-

Unit Cell Dimensions: a = 15.5726 Å, b = 3.8062 Å, c = 16.1269 Å, β = 118.029°[5]

-

Volume: 843.76 ų[5]

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 5,7-Dichloro-8-hydroxyquinoline. The rationale behind experimental choices is also discussed.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

-

Sample Preparation: Ensure the 5,7-Dichloro-8-hydroxyquinoline sample is finely powdered and completely dry.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to create a compact column of 2-3 mm in height.[6]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[7]

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point of 178°C.

-

Equilibration and Ramped Heating: Once the initial temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Expert Insight: A broad melting range for a synthesized batch of 5,7-Dichloro-8-hydroxyquinoline would suggest the presence of impurities, necessitating further purification, such as recrystallization.

Caption: Workflow for melting point determination.

Solubility Profile

Understanding the solubility of 5,7-Dichloro-8-hydroxyquinoline is crucial for selecting appropriate solvents for synthesis, purification, formulation, and analytical testing.

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), hexane).

-

Sample Addition: To a series of labeled test tubes, add approximately 10 mg of 5,7-Dichloro-8-hydroxyquinoline.

-

Solvent Addition: Add 1 mL of a single solvent to each corresponding test tube.

-

Observation at Room Temperature: Agitate the tubes vigorously for 1-2 minutes and observe for dissolution.[9]

-

Heating: If the compound is not soluble at room temperature, gently heat the mixture in a water bath, observing for any changes in solubility.

-

Classification: Classify the solubility as "insoluble," "sparingly soluble," "soluble," or "freely soluble" based on the observations.

-

Expert Insight: The poor aqueous solubility is expected due to the largely nonpolar aromatic rings and the two chloro-substituents.[2] Its solubility in organic solvents like DMSO and dichloromethane makes these suitable choices for preparing stock solutions for biological assays or chromatographic analysis.[2] The solubility in acidic and basic solutions is also an important characteristic to investigate, as the phenolic hydroxyl and the quinoline nitrogen can be protonated or deprotonated, respectively, which can influence the solubility in aqueous media.[2]

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and membrane permeability. A higher LogP value indicates greater lipophilicity.

The RP-HPLC method is a common and reliable indirect method for LogP determination.[1][5] It relies on the correlation between the retention time of a compound on a nonpolar stationary phase and its LogP value.

-

System Preparation:

-

HPLC System: An HPLC system with a UV detector is required.

-

Column: A C18 reverse-phase column is suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Prepare a series of standard compounds with known LogP values that bracket the expected LogP of 5,7-Dichloro-8-hydroxyquinoline.

-

Inject each standard and record its retention time.

-

Create a calibration curve by plotting the known LogP values against the logarithm of the capacity factor (k'), where k' = (t_R - t_0) / t_0 (t_R is the retention time of the analyte, and t_0 is the void time).

-

-

Sample Analysis:

-

Prepare a dilute solution of 5,7-Dichloro-8-hydroxyquinoline in the mobile phase.

-

Inject the sample and record its retention time.

-

-

LogP Calculation:

-

Calculate the k' for 5,7-Dichloro-8-hydroxyquinoline.

-

Determine the LogP value from the calibration curve.

-

-

Expert Insight: The choice of a C18 column is based on its nonpolar nature, which allows for the separation of compounds based on their hydrophobicity. The mobile phase composition can be adjusted to achieve optimal retention times. For a compound with an expected LogP of ~3.6, a mobile phase with a higher proportion of organic solvent will likely be necessary to ensure a reasonable elution time.

Caption: Workflow for LogP determination via RP-HPLC.

Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH. 5,7-Dichloro-8-hydroxyquinoline has two potential ionizable groups: the phenolic hydroxyl group (acidic) and the quinoline nitrogen (basic).

Potentiometric titration is a precise method for determining pKa values.[2][10]

-

Sample Preparation: Prepare a solution of 5,7-Dichloro-8-hydroxyquinoline in a suitable co-solvent system (e.g., methanol-water or DMSO-water) due to its low aqueous solubility.

-

Apparatus Setup: Use a calibrated pH meter with a suitable electrode and a burette for titrant delivery.

-

Titration:

-

To determine the pKa of the quinoline nitrogen, titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

To determine the pKa of the hydroxyl group, titrate with a standardized solution of a strong base (e.g., NaOH).

-

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative plot).[11]

-

Expert Insight: The predicted pKa of 2.30 likely corresponds to the protonation of the quinoline nitrogen. The pKa of the phenolic hydroxyl group is expected to be higher. Performing the titration in a co-solvent is necessary, but it is important to note that this will yield an apparent pKa (pKa*) which may differ from the value in pure water.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 5,7-Dichloro-8-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

-

Dissolution: Dissolve 5-10 mg of 5,7-Dichloro-8-hydroxyquinoline in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12]

-

Transfer: Transfer the solution to an NMR tube.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Features: The spectrum will show signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chloro groups and the electron-donating hydroxyl group. A broad singlet corresponding to the hydroxyl proton is also expected, which may be exchangeable with D₂O.

-

Expected ¹³C NMR Features: The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the chlorine, oxygen, and nitrogen atoms will be significantly affected.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern.

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this compound.

-

Expected Molecular Ion: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻.

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms. The relative abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1) will result in a characteristic M, M+2, and M+4 pattern, which is a definitive indicator of a dichloro-substituted compound.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected IR Absorptions:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=C and C=N stretches: Multiple sharp absorption bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring system.

-

C-O stretch: An absorption in the 1200-1300 cm⁻¹ region.

-

C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.[15]

-

Applications and Relevance in Research and Development

The physicochemical properties of 5,7-Dichloro-8-hydroxyquinoline are directly linked to its biological activities and applications.

-

Antimicrobial and Antifungal Agent: Its lipophilicity allows it to penetrate microbial cell membranes. It is used in some topical preparations for its antibacterial and antifungal properties.[16]

-

Antiprotozoal Activity: It is a component of the veterinary drug halquinol, which is used to treat protozoal infections in animals.[17]

-

Chelating Agent: The 8-hydroxyquinoline scaffold is a well-known chelating agent for various metal ions.[1] This property is believed to contribute to its biological activity by disrupting essential metal-dependent enzymatic processes in pathogens.

-

Drug Development Scaffold: The quinoline ring system is a versatile starting point for the synthesis of new therapeutic agents.[1] Understanding the physicochemical properties of derivatives like 5,7-Dichloro-8-hydroxyquinoline can guide the design of new compounds with improved efficacy and pharmacokinetic profiles for applications in areas such as anticancer and antimalarial drug discovery.[2]

Conclusion

This technical guide has provided a comprehensive overview of the core physicochemical properties of 5,7-Dichloro-8-hydroxyquinoline. By integrating established data with detailed, practical experimental protocols and expert insights, this document serves as a valuable resource for scientists and researchers. A thorough understanding and precise measurement of these properties are essential for the effective utilization of this compound in drug discovery, formulation, and quality control, ultimately enabling the development of new and improved therapeutic agents.

References

-

Structure of 5,7-dichloro-8-hydroxyquinoline | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

5,7-Dichloroquinolin-8-ol. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (n.d.). Google Patents.

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

-

The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 23, 2026, from [Link]

-

5,7-Dichloro-8-hydroxyquinolin. (2024, April 10). ChemBK. Retrieved January 23, 2026, from [Link]

-

8-hydroxyquinoline. (n.d.). AERU. Retrieved January 23, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 23, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

-

assessment of reverse - phase. (n.d.). ECETOC. Retrieved January 23, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (n.d.). Google Patents.

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021, May 7). MDPI. Retrieved January 23, 2026, from [Link]

-

Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved January 23, 2026, from [Link]

-

Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

5,7-Dichloroquinoline | C9H5Cl2N | CID 21766648. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved January 23, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 23, 2026, from [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). ACS Publications. Retrieved January 23, 2026, from [Link]

-

A High-Throughput Method for Lipophilicity Measurement. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center. Retrieved January 23, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.. (1995, July 27). SciSpace. Retrieved January 23, 2026, from [Link]

-

(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. Retrieved January 23, 2026, from [Link]

-

Gas Chromatography Mass Spectrometry Computer Analysis of Volatile Halogenated Hydrocarbons in Man and His environment--A Multimedia Environmental Study. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 23, 2026, from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. Retrieved January 23, 2026, from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved January 23, 2026, from [Link]

-

Why is the choice of solvent important in recrystallization?. (2021, August 29). Quora. Retrieved January 23, 2026, from [Link]

-

Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. Retrieved January 23, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). St. Norbert College. Retrieved January 23, 2026, from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. researchgate.net [researchgate.net]

- 5. ecetoc.org [ecetoc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. scispace.com [scispace.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Recrystallization [sites.pitt.edu]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,7-Dichloroquinolin-2(1H)-one and its Analogs for Drug Discovery

This guide provides a comprehensive technical overview of 5,7-dichloroquinolin-2(1H)-one, a halogenated heterocyclic compound with significant potential in medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, this document will delve into the synthesis, properties, and applications of the broader class of dichloroquinolinones by drawing on established data from closely related analogs. This approach offers valuable insights for researchers, scientists, and drug development professionals working with this chemical scaffold.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

Quinolinones, and their isomer quinolin-2(1H)-ones (also known as carbostyrils), represent a privileged scaffold in drug discovery. These nitrogen-containing heterocyclic compounds are found in various natural products and form the core of numerous synthetic molecules with a wide spectrum of biological activities.[1][2] The introduction of halogen atoms, particularly chlorine, into the quinolinone ring system can significantly modulate the molecule's physicochemical properties and biological activity. Dichlorination, as in the case of this compound, can enhance lipophilicity, improve metabolic stability, and provide additional contact points for binding to biological targets.

Physicochemical Properties of Dichloroquinolinones

To provide a framework for understanding the characteristics of this compound, the following table summarizes the known physicochemical properties of the related compound, 5,7-dichloroquinoline. These values serve as a reasonable estimation for the target molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | [3][4] |

| Molecular Weight | 198.05 g/mol | [3][4][5] |

| Density | 1.4 ± 0.1 g/cm³ | [3][4] |

| Boiling Point | 308.3 ± 22.0 °C at 760 mmHg | [3][4] |

| Flash Point | 169.1 ± 7.9 °C | [3][4] |

| LogP | 3.65 | [3] |

Synthesis of Dichloroquinolin-2(1H)-ones

The synthesis of quinolin-2(1H)-ones can be achieved through several established methods. One of the most common is the Camps cyclization. A plausible synthetic route to this compound would involve the cyclization of an appropriately substituted N-acyl-2-aminoacetophenone precursor.

Below is a generalized workflow for the synthesis of a dichlorinated quinolinone derivative.

Sources

A Technical Guide to 5,7-Dichloroquinolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

The quinolin-2(1H)-one, or carbostyril, scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] This guide provides a comprehensive technical overview of a specific derivative, 5,7-Dichloroquinolin-2(1H)-one , designed for researchers, chemists, and drug development professionals. We will delve into its structural properties, a detailed, field-proven synthetic protocol, methods for spectroscopic characterization, and an exploration of its therapeutic potential based on structure-activity relationship (SAR) analysis of the broader quinolinone class. The inclusion of dichloro-substituents at the 5 and 7 positions offers a unique modulation of the scaffold's electronic and lipophilic properties, making it a compound of significant interest for further investigation.

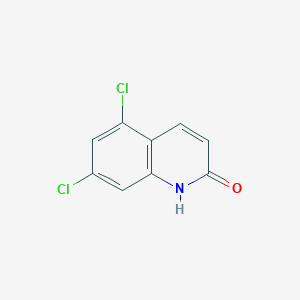

Nomenclature and Molecular Structure

IUPAC Name and Chemical Identifiers

The formal IUPAC name for the compound of interest is This compound . It is crucial to include the (1H) designation to specify the location of the hydrogen atom on the nitrogen, indicating the predominance of the lactam tautomer.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 5,7-Dichloro-2-quinolone, 5,7-dichloro-1H-quinolin-2-one | [2] |

| CAS Number | 835903-13-4 | [2] |

| Molecular Formula | C₉H₅Cl₂NO | [2] |

| Molar Mass | 214.05 g/mol | [2] |

Structural Elucidation and Tautomerism

This compound consists of a benzene ring fused to a 2-pyridone ring, with chlorine atoms substituted at positions 5 and 7. The molecule exists in a tautomeric equilibrium between the lactam (amide) form, this compound, and the lactim (enol) form, 5,7-dichloroquinolin-2-ol. For quinolin-2-ones, the equilibrium overwhelmingly favors the lactam form, which is the more stable tautomer under standard conditions. This stability is critical for its biological interactions and chemical reactivity.

Figure 1: Lactam-Lactim tautomerism. The lactam form (left) is thermodynamically favored.

Figure 1: Lactam-Lactim tautomerism. The lactam form (left) is thermodynamically favored.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for designing experiments, formulating delivery systems, and predicting pharmacokinetic behavior. The properties for this compound are summarized below.

| Property | Value (Predicted/Experimental) | Significance in Drug Development |

| Molar Mass | 214.05 g/mol (Experimental)[2] | Influences diffusion rates and molar concentration calculations. |

| XLogP3 | 2.9 (Predicted) | Measures lipophilicity, affecting cell membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 | Potential for specific interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | 32.9 Ų (Predicted) | Correlates with drug transport properties, including blood-brain barrier penetration.[1] |

| Rotatable Bonds | 0 | Indicates a rigid structure, which can lead to higher binding affinity but may limit conformational flexibility. |

Synthesis and Purification

The synthesis of quinolin-2-one derivatives can be achieved through several established routes.[3] A robust and logical approach for this compound involves a cyclization reaction starting from a suitably substituted aniline.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 3,5-dichloroaniline and a three-carbon synthon, such as malonic acid or its derivative, as viable starting materials. This approach is based on established methods for quinolone synthesis, like the Gould-Jacobs reaction.

Proposed Synthetic Pathway Workflow

The following workflow outlines a reliable, multi-step synthesis. The causality behind this pathway is the controlled construction of the heterocyclic ring onto the pre-functionalized aniline core, ensuring the correct placement of the chloro-substituents.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization at key stages.

Step 1 & 2: Condensation and Thermal Cyclization

-

Rationale: The initial condensation forms an enamine intermediate, which requires high thermal energy to overcome the activation barrier for the intramolecular cyclization to form the quinolone ring system. Dowtherm A is used as a high-boiling solvent to achieve the necessary temperature (~250 °C).

-

Procedure: a. In a three-neck flask equipped with a condenser and thermometer, combine 3,5-dichloroaniline (1 equiv.) and diethyl malonate (1.1 equiv.). b. Heat the mixture to 150 °C for 2 hours. The reaction will evolve ethanol, which can be distilled off. c. Carefully add the hot reaction mixture to pre-heated Dowtherm A (10 volumes) at 250 °C. d. Maintain the temperature at 250 °C for 30 minutes. The cyclized product will precipitate upon cooling. e. Cool the mixture to room temperature and dilute with hexane to fully precipitate the solid. f. Filter the solid, wash with hexane, and dry to yield crude ethyl 5,7-dichloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Step 3 & 4: Saponification and Decarboxylation

-

Rationale: The ester must be removed to yield the final product. Saponification with a strong base (NaOH) converts the ester to a carboxylate salt. Subsequent heating in an acidic medium protonates the carboxylate and promotes decarboxylation.

-

Procedure: a. Suspend the crude product from the previous step in a 10% aqueous sodium hydroxide solution. b. Reflux the mixture until the solid completely dissolves (approx. 2-4 hours), indicating complete saponification. c. Cool the solution and filter if any insoluble impurities are present. d. Heat the resulting clear solution to reflux and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. e. Continue to reflux for an additional 1-2 hours to ensure complete decarboxylation. f. Cool the mixture in an ice bath. The final product, this compound, will precipitate as a solid. g. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Purification and Validation

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Validation: Purity should be assessed by Thin Layer Chromatography (TLC) and melting point determination. The structure must be confirmed by spectroscopic methods as described in the next section.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. The following data are predicted based on the known structure and spectral data from analogous compounds.[4]

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.8-12.2 (br s, 1H, N-H), δ 7.8-8.0 (d, 1H, Ar-H), δ 7.6-7.8 (d, 1H, Ar-H), δ 7.4-7.6 (d, 1H, H-4), δ 6.4-6.6 (d, 1H, H-3). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-162 (C=O), δ 140-142 (C-Ar), δ 138-140 (C-Ar), δ 130-132 (C-Ar), δ 126-128 (C-Ar), δ 124-126 (C-Ar), δ 122-124 (C-Ar), δ 118-120 (C-Ar), δ 115-117 (C-Ar). |

| IR (ATR) | ν 3100-3000 (N-H stretch), 1660-1650 (C=O stretch, amide I), 1620-1600 (C=C stretch), 850-800 (C-Cl stretch) cm⁻¹. |

| Mass Spec (EI) | m/z 213/215/217 (M⁺, M⁺+2, M⁺+4) in a ratio of approx. 9:6:1, characteristic of two chlorine atoms. |

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published, the quinolin-2-one scaffold is a cornerstone of modern drug discovery.[1][5]

Precedent in Drug Discovery

Quinolin-2-one derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] Their rigid, planar structure makes them ideal for fitting into the active sites of enzymes and receptors.

Potential as a Kinase Inhibitor

A particularly promising area is kinase inhibition. Deregulation of cyclin-dependent kinases (CDKs) is implicated in neurodegenerative disorders and cancer.[6] Quinolin-2(1H)-one derivatives have been successfully designed as potent CDK5 inhibitors.[6] The 5,7-dichloro substitutions on the core scaffold can significantly influence binding affinity and selectivity. The chlorine atoms are electron-withdrawing and increase lipophilicity, which can enhance interactions within hydrophobic pockets of an enzyme's active site and improve cell permeability.

Caption: Conceptual model of competitive kinase inhibition.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, this compound requires careful handling in a laboratory setting.[7]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE):

-

Hazard Identification: The compound should be treated as a potential irritant to the skin, eyes, and respiratory system.[8] Upon combustion, it may produce toxic gases such as nitrogen oxides and hydrogen chloride.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant quinolin-2-one scaffold. Its dichlorinated substitution pattern provides a unique set of electronic and steric properties that make it a compelling candidate for screening in drug discovery programs, particularly in the fields of oncology and neurology where kinase inhibition is a validated therapeutic strategy. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and further investigate this promising molecule.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7123. [Link]

-

Wolska, K., & Wielechowska, M. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 707. [Link]

-

Di Martino, R. M. C., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(19), 6825. [Link]

-

Chemsrc. (n.d.). 5,7-Dichloroquinoline(CAS#:4964-77-6). Chemsrc. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,7-Dichloroquinoline. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

Li, Y., et al. (2022). Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 87(21), 14337–14348. [Link]

-

El-Dean, A. M. K., et al. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17(8), 9685–9697. [Link]

-

Perin, N., et al. (2017). In Vitro Antimycobacterial Activity of New 7-Chloroquinoline Derivatives. Molecules, 22(11), 1993. [Link]

-

St-Denis, Y., et al. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5039-5043. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 23, 2026, from [Link]

-

Singh, P., & Kaur, M. (2021). A CSD ANALYSIS OF SOME CHLORINATED QUINOLINES. RASĀYAN Journal of Chemistry, 14(Special Issue), 1-10. [Link]

-

European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]

-

IPI Global Ltd. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved January 23, 2026, from [Link]

-

Ghorab, M. M., et al. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 8(5), 123-130. [Link]

-

Health and Safety Executive. (1999). Safe handling of chlorine from drums and cylinders (HSG40). HSE Books. [Link]

-

Bakulev, V. A., et al. (2016). Transition metal-free one-pot double C–H functionalization of quinolines by disubstituted electron-deficient acetylenes. RSC Advances, 6(82), 78926-78933. [Link]

-

Sharma, P., & Kumar, A. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 7(2), 1-15. [Link]

-

Singh, A., & Kumar, K. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 9(1), 59. [Link]

-

ChemBK. (n.d.). 5,7-DICHLORO-2-QUINOLONE. Retrieved January 23, 2026, from [Link]

-

Al-Bayati, Z. F. H., et al. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Trakia Journal of Sciences, 12(1), 93-102. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 2-amino-4-(3-nitrophenyl). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5,7-DICHLORO-2-QUINOLONE [chembk.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5,7-Dichloroquinoline | CAS#:4964-77-6 | Chemsrc [chemsrc.com]

5,7-Dichloroquinolin-2(1H)-one: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide provides a comprehensive exploration of the potential biological activities of a specific derivative, 5,7-Dichloroquinolin-2(1H)-one. While direct experimental data on this compound is limited in publicly accessible literature, this guide synthesizes information from structurally related quinoline and quinolinone derivatives to forecast its potential therapeutic applications and provides detailed, field-proven methodologies for its evaluation. By examining structure-activity relationships of halogenated quinolones, we will delve into the potential antimicrobial and anticancer properties of this molecule. This document is intended to serve as a foundational resource for researchers initiating projects on this compound, offering both theoretical grounding and practical experimental workflows.

Introduction: The Quinolinone Core and the Influence of Dichloro-Substitution

The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[2][3] Quinolin-2(1H)-ones, also known as carbostyrils, represent a key subclass that has garnered substantial interest in drug discovery due to its versatile biological profile, which includes anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[1]

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The specific placement of two chlorine atoms at the 5 and 7 positions of the quinolin-2(1H)-one core is anticipated to significantly impact its biological activity. Structure-activity relationship (SAR) studies on quinolone antibacterials have shown that halogen substitution can enhance antimicrobial effectiveness.[4] For instance, a halogen at the 8-position has been shown to improve oral absorption and activity against anaerobic bacteria.[4] While the specific effects of 5,7-dichloro substitution on the quinolin-2(1H)-one core are not extensively documented, insights can be drawn from related structures. For example, the introduction of a chlorine atom at position 7 of the 4-aminoquinoline scaffold is essential for antimalarial activity in drugs like chloroquine.[5] This suggests that the electronic-withdrawing nature of the chlorine atoms in this compound could play a crucial role in its interaction with biological targets.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the known activities of structurally similar quinolinone and quinoline derivatives, we can hypothesize the following potential biological activities for this compound:

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[6][7] The presence of halogen atoms can contribute to enhanced cytotoxic effects.[8]

Hypothesized Mechanism of Action:

-

Tubulin Polymerization Inhibition: Several quinoline derivatives exert their anticancer effects by targeting the colchicine binding site on tubulin, leading to a disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2][7] The planar, heterocyclic structure of this compound makes it a plausible candidate for interaction with this site.

-

Kinase Inhibition: Quinoline scaffolds are present in several approved tyrosine kinase inhibitors.[9] The dichloro-substitution may confer selectivity and potency towards specific oncogenic kinases.

Antimicrobial Activity

Quinolone and quinoline derivatives are well-established antibacterial agents.[10] The fluoroquinolones, a major class of antibiotics, highlight the importance of the quinolone core in combating bacterial infections.[4]

Hypothesized Mechanism of Action:

-

DNA Gyrase and Topoisomerase IV Inhibition: The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[11] The planar ring system of this compound could intercalate with DNA and stabilize the enzyme-DNA cleavage complex, leading to bacterial cell death. Halogenation has been shown to influence the potency of this inhibition.[12]

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic experimental approach is necessary. The following sections detail robust protocols for assessing its anticancer and antimicrobial potential.

Synthesis of this compound

A related patent for the production of 5,7-dichloro-8-hydroxy-quinoline involves the chlorination of 8-hydroxy-quinoline in chloroform in the presence of iodine.[14] This suggests that direct chlorination of a quinolin-2(1H)-one precursor could be a viable synthetic strategy.

Diagram of a General Synthetic Workflow for Quinolin-2-one Derivatives

Caption: A generalized workflow for the synthesis of quinolin-2(1H)-one derivatives via Camps cyclization.

In Vitro Anticancer Activity Assessment

This initial screen provides a quantitative measure of the compound's ability to inhibit cell proliferation.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay determines if the compound induces cell cycle arrest at a specific phase.

Protocol:

-

Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram of Anticancer Evaluation Workflow

Caption: A stepwise workflow for the in vitro evaluation of the anticancer activity of a test compound.

In Vitro Antimicrobial Activity Assessment

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[15]

This assay determines the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

Protocol:

-

Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth and plate it onto agar plates.

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ and MIC values for this compound based on the expected potency of halogenated quinolinones. These values are for illustrative purposes and require experimental verification.

| Biological Activity | Assay | Test System | Hypothetical IC₅₀/MIC (µM) |

| Anticancer | MTT | MCF-7 (Breast Cancer) | 5 - 15 |

| MTT | HCT-116 (Colon Cancer) | 10 - 25 | |

| Antimicrobial | MIC | S. aureus (Gram-positive) | 8 - 32 |

| MIC | E. coli (Gram-negative) | 16 - 64 |

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with significant potential as a therapeutic agent, particularly in the realms of oncology and infectious diseases. The presence of the dichloro-substitution on the privileged quinolin-2(1H)-one scaffold suggests the possibility of enhanced biological activity.

The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound's anticancer and antimicrobial properties. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route for this compound.

-

Broad-Spectrum Biological Screening: Expanding the evaluation to a wider range of cancer cell lines and microbial pathogens.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs with different substitution patterns to optimize potency and selectivity.

This technical guide serves as a catalyst for further investigation into this compound, a compound that holds promise for the development of novel therapeutics.

References

- Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S. Patent No. 3,560,508. Washington, DC: U.S.

-

Al-Suwaidan, I. A., et al. (2017). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 11(6), 1104-1113. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 15(1), 134-155. [Link]

- Hennessy, E. J., et al. (2012). Quinoline derivatives. U.S. Patent No. 8,106,073. Washington, DC: U.S.

-

Desai, N. C., et al. (2014). Synthesis and biological activity of substituted quinolines derived from 4-aminophenyl-2H-1,2,3-triazole. Medicinal Chemistry Research, 23(10), 4338-4347. [Link]

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

-

Verma, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 7849-7865. [Link]

-

Leal, E., et al. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 27(19), 6598. [Link]

-

Castagnolo, D., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14195-14206. [Link]

-

Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(18), 8239-8265. [Link]

-

Al-Ostath, A. I., et al. (2023). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-18. [Link]

-

Aldred, K. J., et al. (2014). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Antimicrobial Agents and Chemotherapy, 58(10), 5648-5658. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

-

Beteringhe, A., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules, 28(23), 7859. [Link]

-

Kumar, S., et al. (2013). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-13. [Link]

-

ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline. [Link]

-

Szychta, P., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 639. [Link]

-

Szafraniec-Szczęsny, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6296. [Link]

- Mallet, L., et al. (2003). Method for preparing quinoline-5,8-diones. U.S. Patent No. 6,515,127. Washington, DC: U.S.

-

Verma, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem, 18(5), e202200571. [Link]

-

an overview of quinoline derivatives as anti-cancer agents. (2023). Azhar Journal of Pharmaceutical Sciences, 68, 130-149. [Link]

-

Kallatsa, A., et al. (2005). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 48(9), 3353-3365. [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 74-82. [Link]

- Asahi Kasei Pharma Corp. (2021). High-purity quinoline derivative and method for manufacturing same. U.S. Patent No. 11,186,547. Washington, DC: U.S.

-

Kumar, A., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 41(1), 181-201. [Link]

-

Chen, X., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 20(7), 13197-13207. [Link]

-

Pharmacy Insights with RFQ. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

Sources

- 1. US3682927A - 5,7-bichloro-8-hydroxy-2-acetylamino quinoline - Google Patents [patents.google.com]

- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinolin-2(1H)-one Core and the Strategic Role of Dichlorination

An In-Depth Technical Guide to 5,7-Dichloroquinolin-2(1H)-one as a Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with biological targets. Within this family, the quinolin-2(1H)-one (or 2-quinolone/carbostyril) sub-class has garnered significant attention, forming the basis for numerous therapeutic agents with applications in oncology and infectious diseases.[3]

This guide focuses on a specific, yet underexplored, member of this family: This compound . The introduction of chlorine atoms at the 5 and 7 positions of the quinolinone core is a deliberate strategic choice in medicinal chemistry. Halogenation, particularly with chlorine, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The electron-withdrawing nature of chlorine can modulate the pKa of the molecule and alter the electron density of the aromatic system, potentially influencing target binding interactions. Furthermore, the lipophilicity imparted by the chloro groups can enhance membrane permeability and oral bioavailability. The strategic placement of two chlorine atoms on the carbocyclic ring offers a unique scaffold with a distinct electronic and steric profile, presenting a compelling starting point for the design of novel therapeutic agents.

This technical guide will provide a comprehensive overview of the this compound scaffold, from its synthesis and physicochemical properties to its potential applications in medicinal chemistry, with a focus on anticancer and antibacterial agent development. We will explore derivatization strategies, provide detailed experimental protocols, and discuss potential structure-activity relationships (SAR), offering a roadmap for researchers looking to exploit the therapeutic potential of this promising scaffold.

Physicochemical Properties and Structural Features

| Property | Estimated Value/Characteristic | Rationale and Impact on Drug-Likeness |

| Molecular Formula | C₉H₅Cl₂NO | |

| Molecular Weight | ~214.05 g/mol | Falls well within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | ~2.5 - 3.5 | The two chlorine atoms significantly increase lipophilicity compared to the parent quinolin-2-one. This value suggests good membrane permeability. |

| Hydrogen Bond Donors | 1 (N-H) | The lactam N-H group can participate in hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 1 (C=O) | The lactam carbonyl is a strong hydrogen bond acceptor, crucial for target interactions. |

| Topological Polar Surface Area (TPSA) | ~40-50 Ų | This value is in a favorable range for good cell permeability and oral absorption. |

| Acidity/Basicity | Weakly acidic | The N-H proton of the lactam is weakly acidic and can be deprotonated under strong basic conditions, offering a handle for N-alkylation. |

| Solubility | Low in water, soluble in organic solvents | The increased lipophilicity suggests poor aqueous solubility, a common challenge to address in drug development. |

Structural Insights:

The this compound scaffold is an almost planar, rigid structure.[6] The lactam functionality (a cyclic amide) introduces a polar region to an otherwise hydrophobic core. The N-H and C=O groups are key pharmacophoric features, capable of forming critical hydrogen bonds with biological targets such as the hinge region of kinases. The chlorine atoms at positions 5 and 7 provide steric bulk and create specific electronic environments that can be exploited for selective interactions within a binding pocket.

Synthesis of the this compound Core

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the readily available 3,5-dichloroaniline.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl ((3,5-dichlorophenyl)amino)methylenemalonate

-

To a round-bottom flask, add 3,5-dichloroaniline (1 equiv.) and diethyl malonate (1.1 equiv.).

-

Heat the mixture at 140-150 °C for 2-3 hours with stirring. The reaction can be monitored by TLC for the disappearance of the starting aniline.

-

Allow the reaction mixture to cool to room temperature. The crude product, diethyl ((3,5-dichlorophenyl)amino)methylenemalonate, will solidify upon cooling.

-

Recrystallize the crude product from ethanol to obtain the pure intermediate.

Step 2: Thermal Cyclization to 5,7-Dichloro-4-hydroxyquinolin-2(1H)-one

-

In a flask equipped with a reflux condenser, add the intermediate from Step 1 to a high-boiling solvent such as Dowtherm A.

-

Heat the mixture to 250 °C for 30 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to yield 5,7-dichloro-4-hydroxyquinolin-2(1H)-one.

Step 3: Deoxygenation to this compound

-

To the product from Step 2, add phosphorus oxychloride (POCl₃) (5-10 equiv.) and a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution.

-

The intermediate, 2,4,5,7-tetrachloroquinoline, will precipitate. Filter and dry the solid.

-

To the crude 2,4,5,7-tetrachloroquinoline in a suitable solvent (e.g., ethanol/acetic acid), add a reducing agent such as tin(II) chloride (SnCl₂) and heat to reflux. This step selectively reduces the 4-chloro and hydrolyzes the 2-chloro group to the desired quinolin-2-one.

-

After the reaction is complete (monitored by TLC), cool the mixture, and neutralize it.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors and Anticancer Agents

The quinolin-2-one scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][8] Many approved and investigational kinase inhibitors feature this core, which often serves to anchor the molecule in the ATP-binding site of the kinase through hydrogen bonds with the hinge region. The 5,7-dichloro substitution pattern on this scaffold can be exploited to achieve potency and selectivity.

Rationale for Targeting Kinases

Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Derivatization Strategy for Kinase Inhibitors

A common strategy for developing quinolin-2-one-based kinase inhibitors involves the introduction of a substituted aryl or heteroaryl group at the 4-position, often via an ether or amine linkage. The N1 position of the lactam can also be functionalized to modulate solubility and pharmacokinetic properties.

Sources

- 1. Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. 5,7-Dichloro-8-hydroxyquinoline | 773-76-2 [chemicalbook.com]

- 5. 5,7-Dichloroquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Mechanism of Action for 5,7-Dichloroquinolin-2(1H)-one

A Senior Application Scientist's Perspective on a Putative Kynurenine Aminotransferase Inhibitor

Abstract

This technical guide delineates a theoretical mechanism of action for the novel compound 5,7-Dichloroquinolin-2(1H)-one. Based on structural similarities to known bioactive quinoline and quinolinone derivatives, we hypothesize that this compound acts as an inhibitor of kynurenine aminotransferase (KAT), a key enzyme in the kynurenine pathway of tryptophan metabolism. Dysregulation of this pathway is implicated in a range of neurological and psychiatric disorders. This document will explore the biochemical rationale for this hypothesis, detail the downstream cellular consequences of KAT inhibition, and provide robust, validated experimental protocols for investigating this proposed mechanism. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and medicinal chemistry.

Introduction: The Therapeutic Potential of Quinolinone Scaffolds

The quinoline and quinolinone core structures are privileged scaffolds in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles to engage specific biological targets[4]. The compound of interest, this compound, is a halogenated quinolinone. While direct studies on this specific molecule are not extensively documented, its structural features suggest a potential interaction with enzymatic targets.

Given the established role of quinolinone derivatives as enzyme inhibitors, this guide will focus on a compelling theoretical mechanism: the inhibition of kynurenine aminotransferase (KAT). The rationale for this hypothesis stems from the growing body of evidence implicating the kynurenine pathway in the pathophysiology of central nervous system (CNS) disorders and the documented activity of related compounds on enzymes within this pathway[5].

The Kynurenine Pathway: A Critical Regulator of Neurological Function

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, ultimately leading to the production of nicotinamide adenine dinucleotide (NAD+)[6]. This pathway is not merely a catabolic route; its intermediates are neuroactive and play crucial roles in neurotransmission and immune modulation.

One of the most critical enzymes in this pathway is kynurenine aminotransferase (KAT), which exists in several isoforms (KAT-1, KAT-2, KAT-3, and KAT-4)[5]. KATs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the conversion of L-kynurenine to kynurenic acid (KYNA)[5]. KYNA is a known antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the α7-nicotinic acetylcholine receptor. Elevated levels of KYNA in the brain have been associated with cognitive deficits and the symptoms of schizophrenia[5][7]. Consequently, the inhibition of KAT enzymes, particularly KAT-2 which is responsible for the majority of KYNA production in the human brain, is a promising therapeutic strategy for treating these conditions by reducing the levels of this neuroinhibitory metabolite[5].

Signaling Cascade of the Kynurenine Pathway

The following diagram illustrates the central role of KAT within the kynurenine pathway.

Caption: The Kynurenine Pathway and the proposed inhibitory action of this compound on KAT.

Theoretical Mechanism of Action: Competitive Inhibition of Kynurenine Aminotransferase

We propose that this compound functions as a competitive inhibitor of kynurenine aminotransferase. In this model, the compound's quinolinone scaffold mimics the structure of the natural substrate, L-kynurenine, allowing it to bind to the active site of the KAT enzyme.

Causality of Inhibition:

-

Structural Mimicry: The bicyclic ring system and the carbonyl group of this compound may form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues within the KAT active site that normally bind L-kynurenine.

-

Reversible Binding: As a competitive inhibitor, the binding to the active site is non-covalent and reversible[8]. This means that the inhibitor can dissociate from the enzyme, and its inhibitory effect can be overcome by increasing the concentration of the natural substrate, L-kynurenine.

-

No Catalytic Conversion: Unlike the substrate, the inhibitor does not undergo a catalytic conversion to a product. Its presence in the active site simply blocks the substrate from binding, thereby reducing the rate of KYNA formation.

The dichlorination at the 5 and 7 positions of the quinolinone ring likely enhances the binding affinity through halogen bonding or by modifying the electronic properties of the molecule to favor interaction with the active site.

Experimental Validation: A Step-by-Step Protocol

To validate the hypothesis that this compound is a competitive inhibitor of KAT, a series of in vitro enzymatic assays must be performed. The following protocol outlines a robust methodology for determining the inhibitory potential and the mode of inhibition.

Experimental Workflow for KAT Inhibition Assay

Caption: Workflow for determining the inhibitory effect of this compound on KAT enzyme activity.

Detailed Protocol: In Vitro KAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific KAT isoform (e.g., KAT-2) and to elucidate the mechanism of inhibition.

Materials:

-

Recombinant human KAT-2 enzyme

-

L-kynurenine

-

α-ketoglutarate

-

Pyridoxal-5'-phosphate (PLP)

-

This compound

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplates

-

High-Performance Liquid Chromatography (HPLC) system or a fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations for the assay.

-

Prepare stock solutions of L-kynurenine, α-ketoglutarate, and PLP in the assay buffer.

-

-

IC50 Determination:

-

In a 96-well plate, add the assay buffer, a fixed concentration of KAT-2 enzyme, PLP, and the varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a mixture of L-kynurenine and α-ketoglutarate at their approximate Km concentrations.

-